6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
Overview
Description
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is a chemical compound belonging to the class of pyridinediols It features a pyridine ring substituted with chlorine atoms at the 6th and 5th positions, and a hydroxyl group at the 2nd and 4th positions
Mechanism of Action
Also, a compound named “6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine” has been used as a precursor for the synthesis of new pyrimidine derivatives, employing Suzuki cross-coupling reaction . The synthesized compounds have been screened for their inhibitory activity against some microbial .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain microbial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation . Furthermore, it may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound’s inhibition of microbial enzymes involves binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its activity. Its initial effects on cellular function, such as enzyme inhibition and gene expression modulation, can be observed within a short period . Long-term studies have shown that prolonged exposure to this compound may result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity and anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage . Threshold effects have been identified, indicating the dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound may affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, it may influence the activity of cofactors, altering their availability and function in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues may also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol typically involves multi-step organic reactions. One common approach is the halogenation of pyridine derivatives followed by selective hydroxylation. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted pyridinediols with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential bioactive properties. It may exhibit activities such as antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. It may be involved in the synthesis of pharmaceuticals targeting various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
2,4-Dichloropyridine
3-Chloro-4-hydroxypyridine
4-Chloro-2,6-dihydroxypyridine
Uniqueness: 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Unlike some similar compounds, it contains both chlorine and hydroxyl groups in a distinct arrangement, contributing to its distinct chemical properties.
Properties
IUPAC Name |
6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWTQXWMBAVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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